Cas no 1028685-40-6 (N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide)
![N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide structure](https://ja.kuujia.com/scimg/cas/1028685-40-6x500.png)
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- 1028685-40-6
-
- インチ: 1S/C20H24N4O2S/c25-17(21-12-13-6-2-1-3-7-13)11-10-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,25)(H,23,27)
- InChIKey: GANPQINVSZBCDS-UHFFFAOYSA-N
- ほほえんだ: S=C1N2C(C(CCC(NCC3C=CC=CC=3)=O)N=C2C2CCCCC2N1)=O
計算された属性
- せいみつぶんしりょう: 384.16199719g/mol
- どういたいしつりょう: 384.16199719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 106Ų
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-3611-3mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-4mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-10mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-20μmol |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-100mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 100mg |
$248.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-15mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-25mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-30mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-75mg |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F6548-3611-2μmol |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
1028685-40-6 | 2μmol |
$57.0 | 2023-09-05 |
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamideに関する追加情報
Comprehensive Analysis of N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide (CAS 1028685-40-6)
The compound N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide (CAS 1028685-40-6) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. This heterocyclic molecule, characterized by its imidazo[1,2-c]quinazoline core and sulfanylidene functional group, represents an intriguing subject for scientists exploring novel bioactive compounds. Its complex nomenclature reflects the sophisticated architecture that enables diverse molecular interactions, making it a valuable candidate for drug discovery programs targeting specific biological pathways.
Recent trends in medicinal chemistry highlight growing interest in imidazo-fused quinazoline derivatives, with researchers frequently searching for "innovative kinase inhibitors" or "small molecule modulators of protein-protein interactions." The N-benzyl propanamide side chain in this compound suggests potential for enhanced bioavailability, a key consideration in modern drug design. Computational studies indicate that the 3-oxo-5-sulfanylidene moiety may contribute to selective binding affinity, addressing the pharmaceutical industry's demand for compounds with improved target specificity and reduced off-target effects.
The synthesis of CAS 1028685-40-6 typically involves multi-step organic transformations, with particular emphasis on constructing the imidazo[1,2-c]quinazoline scaffold. Analytical characterization using techniques such as NMR spectroscopy and mass spectrometry confirms the presence of distinctive structural features, including the sulfanylidene group which contributes to the compound's unique electronic properties. These characteristics have led to its investigation in various biochemical assays, particularly those related to cellular signaling pathways that are currently at the forefront of therapeutic research.
From a drug development perspective, the N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide structure offers multiple sites for chemical modification, allowing medicinal chemists to explore structure-activity relationships. This adaptability answers frequent search queries about "tunable pharmacophores" and "scaffold hopping strategies" in contemporary drug discovery. The compound's molecular weight and calculated physicochemical parameters suggest favorable drug-like properties, meeting Lipinski's rule of five criteria - a common concern for researchers screening compound libraries.
Ongoing research explores the potential of CAS 1028685-40-6 in addressing current medical challenges, particularly in areas where conventional therapies show limitations. Its structural features align with molecules known to interact with certain enzyme families, making it relevant to investigations of "allosteric modulation" and "protein degradation" - two hot topics in current pharmacological research. The presence of both hydrogen bond acceptors and donors in its architecture facilitates diverse molecular recognition patterns, a characteristic highly sought after in fragment-based drug design approaches.
Stability studies of N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide under various conditions provide crucial data for formulation scientists. The sulfanylidene group demonstrates interesting reactivity that warrants careful consideration during storage and handling, addressing common practical questions about compound stability in research settings. These properties also open possibilities for developing prodrug derivatives, a strategy increasingly employed to overcome pharmacokinetic challenges in drug development.
The scientific community continues to investigate the full potential of CAS 1028685-40-6, with particular focus on its possible role in addressing unmet medical needs. Its structural complexity and functional group diversity position it as a promising lead compound for various therapeutic areas, responding to the growing demand for "novel chemical entities" in pharmaceutical pipelines. As research progresses, this molecule may contribute to the development of innovative treatments that align with current trends in personalized medicine and targeted therapies.
1028685-40-6 (N-benzyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide) 関連製品
- 24442-56-6(Cyclohexanol, 1-oxiranyl-)
- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)
- 2138069-17-5(methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 1609400-27-2(N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)



